

Reproducibility of TL-895's anti-inflammatory effects across studies

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Compound of Interest

Compound Name: TL-895

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A Comparative Analysis of the Anti-Inflammatory Effects of TL-895

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of the novel Bruton's tyrosine kinase (BTK) inhibitor, **TL-895**, against other established inhibitors, ibrutinib (a first-generation BTK inhibitor) and ruxolitinib (a JAK1/2 inhibitor). The data presented is compiled from various preclinical and clinical studies to aid in the objective assessment of **TL-895**'s performance and reproducibility.

Executive Summary

TL-895 is a potent and selective BTK inhibitor demonstrating significant anti-inflammatory effects across a range of preclinical models. Its mechanism of action centers on the inhibition of BTK, a key mediator in B-cell and myeloid cell signaling pathways that are crucial for inflammatory responses. This guide synthesizes the available quantitative data on the inhibition of pro-inflammatory cytokines, cell adhesion, and cell migration, and provides detailed experimental protocols for the key assays cited. The objective is to offer a clear, data-driven comparison to inform further research and development.

Comparative Anti-Inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of **TL-895**, ibrutinib, and ruxolitinib. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production

Compound	Cytokine	Assay System	EC50/IC50	Citation
TL-895	IL-8, IL-1 β , MCP-1, MIP-1 α , IL-6	Healthy human monocytes	1-3 nM (EC50)	[1]
Ibrutinib	TNF- α , IL-6, IL-1 β	LPS-stimulated BV2 microglial cells	Significantly reduced at 1 μ M	[2]
Ibrutinib	TNF- α , IL-1 β , IL-6	LPS-stimulated CLL patient monocytes	Significantly lower than healthy controls at baseline, reversed with therapy	[3]
Ruxolitinib	IL-6, TNF- α	LPS-stimulated human macrophages	Repressed at 5 μ M	[4]
Ruxolitinib	IL-6	IL-6-stimulated human hepatocytes	~1.0-1.2 μ M (EC50)	[5]

Table 2: Inhibition of Cell Adhesion and Migration

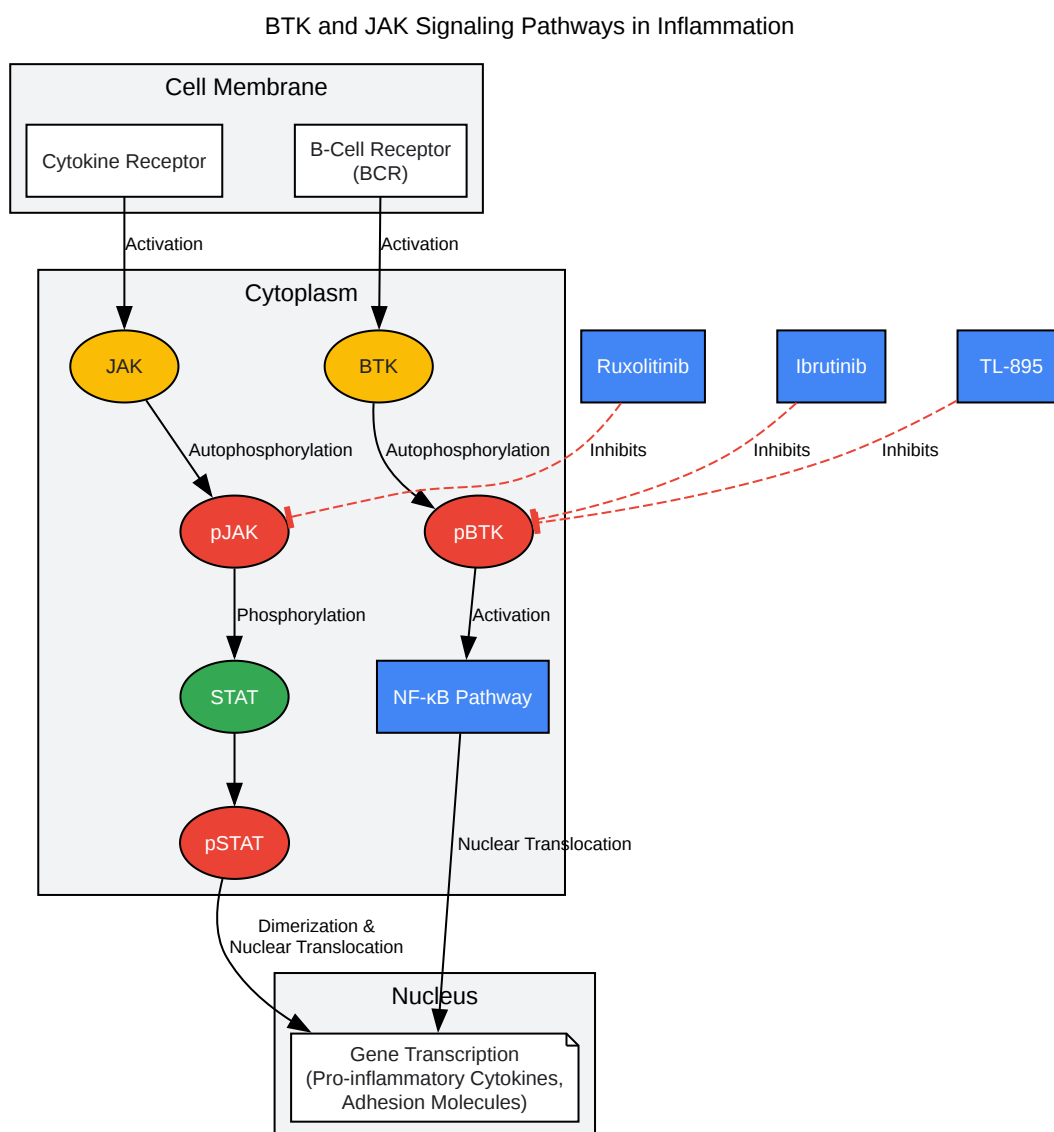
Compound	Effect	Assay System	Quantitative Data	Citation
TL-895	Inhibition of cell adhesion to VCAM-1/ICAM-1	JAK2(VF) cells	40% decrease	[1]
TL-895	Inhibition of chemotaxis toward SDF-1 α	JAK2(VF) cells	57% decrease	[1]
Ibrutinib	Inhibition of cell adhesion to fibronectin	CLL patient cells (in vivo)	98% median reduction on day 28	[6]
Ibrutinib	Inhibition of VCAM-1 expression	VEGF-A-stimulated human aortic endothelial cells	Significantly blocked	[3]
Ruxolitinib	Effect on cell migration	Not explicitly quantified in the provided search results	-	

Table 3: Kinase Inhibitory Activity

Compound	Target Kinase	Assay System	IC50	Citation
TL-895	BTK	Recombinant enzyme	4.9 nM	[1]
Ibrutinib	BTK	Not specified in provided results	Not specified	
Ruxolitinib	JAK1	Kinase in vitro assay	3.3 nM	[7][8]
Ruxolitinib	JAK2	Kinase in vitro assay	2.8 nM	[7][8]

Signaling Pathways and Experimental Workflows

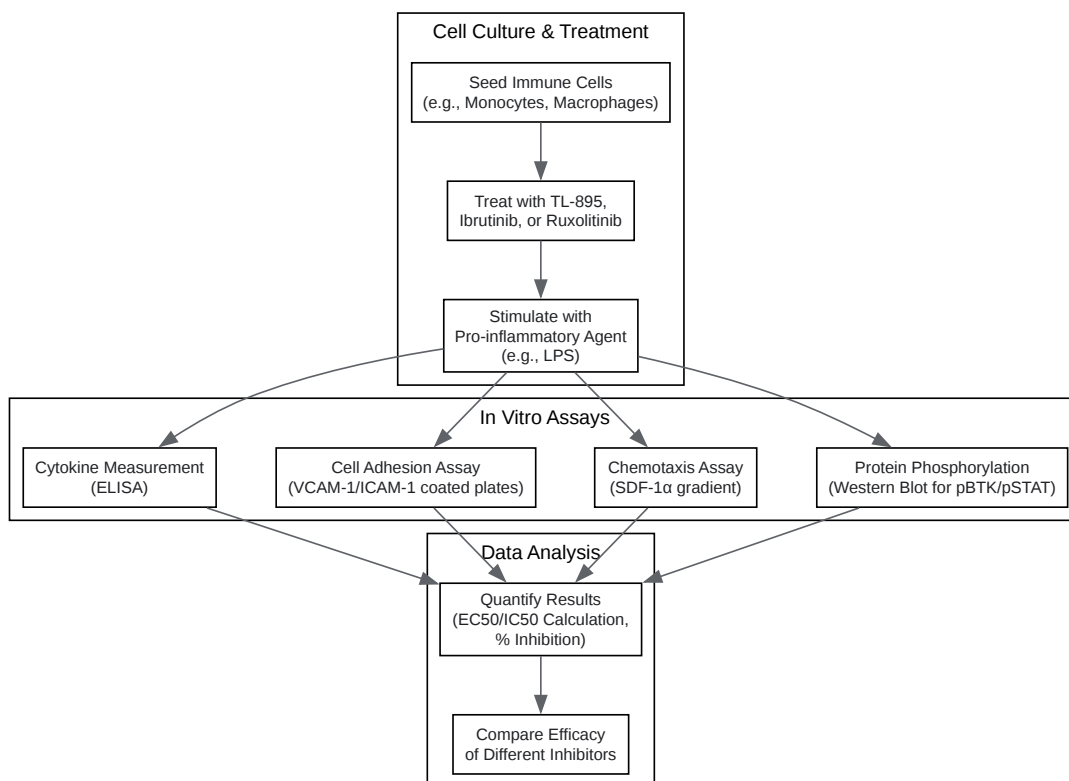
To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.



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Caption: BTK and JAK signaling pathways in inflammation.

Experimental Workflow for Assessing Anti-Inflammatory Effects

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Caption: Workflow for assessing anti-inflammatory drugs.

Detailed Experimental Protocols

1. Cytokine Production Assay (ELISA)

- Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF- α , IL-1 β) in cell culture supernatants.
- Methodology:
 - Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines are cultured in appropriate media. Cells are pre-incubated with various concentrations of the test inhibitor (**TL-895**, ibrutinib, or ruxolitinib) or vehicle control for a specified time (e.g., 1-2 hours).
 - Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production and incubated for a further period (e.g., 24 hours).
 - Supernatant Collection: The cell culture supernatant is collected after centrifugation to remove cells and debris.
 - ELISA Procedure: The concentration of specific cytokines in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated microplates, followed by detection with a conjugated secondary antibody and a substrate that produces a measurable colorimetric or chemiluminescent signal.
 - Data Analysis: A standard curve is generated using known concentrations of the cytokine to quantify the amount in the samples. The EC₅₀ values (the concentration of inhibitor that causes a 50% reduction in cytokine production) are then calculated.

2. Cell Adhesion Assay

- Objective: To measure the ability of cells to adhere to extracellular matrix components or other cells, and the inhibition of this process by test compounds.

- Methodology:
 - Plate Coating: 96-well plates are coated with adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) or Intercellular Adhesion Molecule-1 (ICAM-1) and incubated to allow for protein binding.
 - Cell Preparation and Treatment: The cells of interest (e.g., JAK2(VF)-expressing cells) are labeled with a fluorescent dye (e.g., calcein-AM). The labeled cells are then treated with different concentrations of the inhibitors or a vehicle control.
 - Adhesion: The treated cells are added to the coated wells and allowed to adhere for a specific period.
 - Washing: Non-adherent cells are removed by gentle washing.
 - Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.
 - Data Analysis: The percentage of adherent cells is calculated relative to the total number of cells added. The percentage inhibition of adhesion by the test compounds is then determined.

3. Chemotaxis Assay

- Objective: To assess the directed migration of cells in response to a chemical gradient and the inhibitory effect of test compounds.
- Methodology:
 - Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, which consists of an upper and a lower chamber separated by a porous membrane. The lower chamber is filled with media containing a chemoattractant, such as Stromal Cell-Derived Factor-1 α (SDF-1 α).
 - Cell Preparation and Treatment: Cells are pre-treated with the inhibitors or vehicle control.
 - Cell Seeding: The treated cells are seeded into the upper chamber.

- Incubation: The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant in the lower chamber.
- Quantification: The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.
- Data Analysis: The percentage of migrated cells is calculated, and the inhibitory effect of the compounds on chemotaxis is determined.

4. Western Blot for Protein Phosphorylation

- Objective: To detect and quantify the phosphorylation status of specific proteins (e.g., BTK, STAT) as a measure of pathway activation and its inhibition.
- Methodology:
 - Cell Treatment and Lysis: Cells are treated with inhibitors and/or stimuli as described for the other assays. After treatment, cells are lysed to extract total protein.
 - Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.
 - SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
 - Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-pBTK). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
 - Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized using an imaging system.

- Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified. The membrane is often stripped and re-probed with an antibody for the total protein to normalize for loading differences.

Conclusion

The available data indicate that **TL-895** is a potent inhibitor of BTK with significant anti-inflammatory properties, demonstrated by its low nanomolar EC50 values for cytokine inhibition and its marked effects on cell adhesion and migration. While direct, comprehensive comparative studies are not yet published, the existing evidence suggests that **TL-895's** in vitro potency is comparable to or exceeds that of the first-generation BTK inhibitor ibrutinib in certain assays. Its distinct mechanism of action from the JAK inhibitor ruxolitinib offers a different therapeutic approach to modulating inflammatory pathways. The reproducibility of these findings in broader and more direct comparative studies will be critical in fully defining the therapeutic potential of **TL-895** in inflammatory diseases. The detailed protocols provided in this guide should facilitate such future investigations.

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